BENGHE Validation & Comparative

Check Availability & Pricing

Bevasiranib: A Comparative Analysis of its
Efficacy as Monotherapy versus Adjunct
Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bevasiranib sodium

Cat. No.: B10858692
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Bevasiranib, a small interfering RNA (siRNA) therapeutic, was developed to inhibit the
production of vascular endothelial growth factor (VEGF), a key driver of angiogenesis in wet
age-related macular degeneration (AMD). Its novel mechanism of action, which involves
silencing the gene responsible for VEGF production, positioned it as a potential standalone
treatment (monotherapy) and as a supplemental treatment (adjunct therapy) to existing anti-
VEGF agents like ranibizumab. However, the clinical development of bevasiranib was
ultimately halted. This guide provides a comparative overview of the intended therapeutic
strategies for bevasiranib, summarizing the available data from its clinical trials.

Executive Summary

Bevasiranib was investigated in clinical trials for wet AMD as both a monotherapy and as an
adjunct therapy to ranibizumab. Early-phase trials of bevasiranib monotherapy suggested a
favorable safety profile and initial signs of efficacy. The adjunct therapy approach, explored in
the later-stage COBALT and CARBON studies, aimed to reduce the treatment burden of
frequent anti-VEGF injections. These Phase 3 trials, however, were terminated before
completion as they were deemed unlikely to meet their primary efficacy endpoints.
Consequently, a direct and conclusive comparison of the efficacy of bevasiranib as a
monotherapy versus an adjunct therapy based on completed, robust clinical trial data is not
possible. This guide presents the available information from the respective clinical trial
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programs to offer a comparative perspective on their intended goals, methodologies, and

reported outcomes.

Data Presentation

Due to the termination of the adjunct therapy trials, a direct comparison of quantitative

outcomes is limited. The following tables summarize the intended primary endpoints and

available qualitative results for both bevasiranib monotherapy and adjunct therapy.

Table 1: Comparison of Bevasiranib Monotherapy and Adjunct Therapy Clinical Trial Data

Parameter

Bevasiranib Monotherapy
(C.A.R.E. Study - Phase 2)

Bevasiranib as Adjunct
Therapy (COBALT Study -
Phase 3)

Primary Endpoint

To evaluate the safety and
preliminary efficacy of
bevasiranib.

To assess whether bevasiranib
administered every 8 or 12
weeks is non-inferior to
ranibizumab administered
every 4 weeks in preventing

vision loss.

Key Secondary Endpoints

Change in best-corrected
visual acuity (BCVA), change
in central retinal thickness
(CRT), time to rescue

medication.

Mean change in BCVA,
proportion of patients gaining
215 letters, number of

ranibizumab injections.

Reported Efficacy

Showed a trend toward dose-
dependent efficacy across
multiple endpoints including

near vision and lesion size.[1]

Preliminary data showed some
"activity” when used
adjunctively with ranibizumab,
but the trial was unlikely to

meet its primary endpoint.[2]

Safety

Reported to be safe and well-
tolerated.[1]

No new safety concerns were
raised upon termination of the

trial.
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Experimental Protocols
Bevasiranib Monotherapy: The C.A.R.E. Study (Phase 2)

The "Cand5 Anti-VEGF RNAI Evaluation” (C.A.R.E.) study was a randomized, double-masked,
multicenter trial designed to assess the safety and preliminary efficacy of bevasiranib as a
monotherapy for wet AMD.

Patient Population: The study enrolled patients with subfoveal choroidal neovascularization
(CNV) secondary to AMD.

« Intervention: Patients were administered intravitreal injections of bevasiranib at varying dose
levels.

e Primary Outcome Measures: The primary focus was on the safety and tolerability of
bevasiranib.

e Secondary Outcome Measures: Efficacy was evaluated through changes in Best-Corrected
Visual Acuity (BCVA), measurements of central retinal thickness (CRT) using optical
coherence tomography (OCT), and the need for rescue therapy with an approved anti-VEGF
agent.

Bevasiranib as Adjunct Therapy: The COBALT Study
(Phase 3)

The "Combining Bevasiranib and Lucentis Therapy" (COBALT) study was a Phase 3,
randomized, double-masked, active-controlled trial intended to evaluate the efficacy and safety
of bevasiranib as an adjunct maintenance therapy to ranibizumab.

» Patient Population: The trial enrolled patients with wet AMD who were candidates for anti-
VEGF therapy.

 Intervention: The study had three treatment arms:
o Ranibizumab 0.5 mg monthly for three doses, followed by bevasiranib every 8 weeks.

o Ranibizumab 0.5 mg monthly for three doses, followed by bevasiranib every 12 weeks.
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o Ranibizumab 0.5 mg monthly (monotherapy control arm).

e Primary Outcome Measure: The primary endpoint was the mean change in BCVA from
baseline to a prespecified time point, assessing the non-inferiority of the bevasiranib adjunct
regimens compared to ranibizumab monotherapy.

e Secondary Outcome Measures: These included the proportion of patients gaining or losing a
certain number of letters on the ETDRS eye chart and the number of ranibizumab injections
required over the study period.

Mandatory Visualization

VEGF Signaling Pathway and Bevasiranib's Mechanism
of Action
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Caption: VEGF signaling pathway and the inhibitory action of bevasiranib.

Experimental Workflow: COBALT Study (Adjunct
Therapy)
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Caption: Intended experimental workflow of the COBALT study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Bevasiranib: A Comparative Analysis of its Efficacy as
Monotherapy versus Adjunct Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
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therapy-vs-monotherapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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